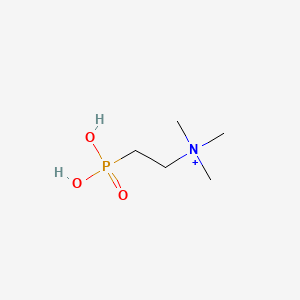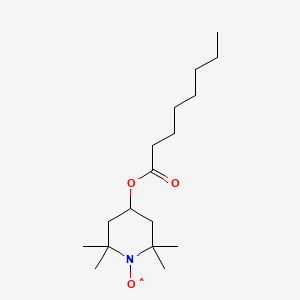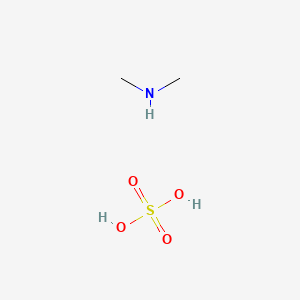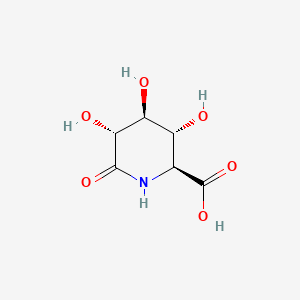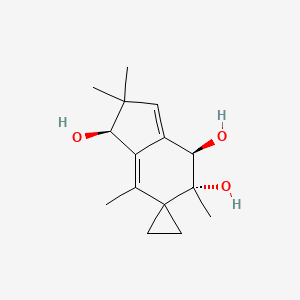![molecular formula C26H19N3O9 B1219493 2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid CAS No. 80161-47-3](/img/structure/B1219493.png)
2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoxazole core, followed by the introduction of the acetyl and acetyloxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid include:
Benzoxazole derivatives: These compounds share the benzoxazole core and may have similar chemical properties and reactivity.
Acetyloxyphenyl derivatives: These compounds contain the acetyloxyphenyl group and may have similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
80161-47-3 |
|---|---|
Molecular Formula |
C26H19N3O9 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C26H19N3O9/c1-13(30)29(25(33)22-19(36-14(2)31)11-6-12-27-22)23-17(8-5-10-20(23)37-15(3)32)24-28-21-16(26(34)35)7-4-9-18(21)38-24/h4-12H,1-3H3,(H,34,35) |
InChI Key |
PXKYRQQHPXUQGY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=C(C=CC=C1OC(=O)C)C2=NC3=C(C=CC=C3O2)C(=O)O)C(=O)C4=C(C=CC=N4)OC(=O)C |
Canonical SMILES |
CC(=O)N(C1=C(C=CC=C1OC(=O)C)C2=NC3=C(C=CC=C3O2)C(=O)O)C(=O)C4=C(C=CC=N4)OC(=O)C |
Key on ui other cas no. |
80161-47-3 |
Synonyms |
tetraacetyl A 33853 tetraacetyl A-33853 tetraacetyl A33853 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






